n-Propylacrylamide

説明

Understanding Lower Critical Solution Temperature (LCST) Transitions

The LCST transition in n-Propylacrylamide polymers is a complex interplay of various molecular forces that are highly sensitive to temperature. Below the LCST, the polymer chains are well-solvated by water, forming extended coil structures. As the temperature rises above the LCST, the polymer chains undergo a coil-to-globule transition, leading to phase separation and precipitation.

Role of Hydrophobic and Hydrophilic Interactions

The thermoresponsive nature of this compound polymers is fundamentally driven by the balance between hydrophobic and hydrophilic interactions with water nih.goviphy.ac.cnrsc.org. The polymer backbone contains amide groups, which are hydrophilic and capable of forming hydrogen bonds with water molecules researchgate.netresearchgate.net. These interactions contribute to the polymer's solubility at lower temperatures. Concurrently, the n-propyl side chains are hydrophobic. At temperatures below the LCST, water molecules form ordered structures (often referred to as "icebergs") around these hydrophobic groups, a process that is entropically unfavorable but enthalpically stabilized by hydrogen bonding nih.govnih.gov.

As the temperature increases, the thermal energy overcomes the stabilizing forces of hydrophobic hydration. The ordered water structures around the hydrophobic n-propyl groups become less stable, leading to the release of water molecules github.iorsc.org. Simultaneously, the hydrophobic interactions between the n-propyl groups on adjacent polymer chains become more favorable than the polymer-water interactions nih.gov. This shift in the balance from favorable polymer-water (hydrophilic) interactions to favorable polymer-polymer (hydrophobic) interactions drives the coil-to-globule transition and subsequent phase separation rsc.orgmdpi.com. The strength of these hydrophobic interactions increases with temperature, leading to the collapse of the polymer chains nih.gov.

Influence of Molecular Structure (e.g., N-alkyl substituent) on LCST

The nature of the N-alkyl substituent significantly influences the LCST of polyacrylamide derivatives researchgate.netkinampark.comnih.gov. For this compound, the linear propyl group (-CH₂CH₂CH₃) imparts a specific balance of hydrophobicity and hydrophilicity. Compared to polymers with shorter alkyl chains, such as poly(N-ethylacrylamide) (PNEAM), poly(N-n-propylacrylamide) (PNPAm) exhibits a lower LCST. For instance, PNEAM has an LCST in the range of 70–80 °C, whereas PNPAm's LCST is reported to be around 20–25 °C nih.gov. This drop is attributed to the increased hydrophobicity conferred by the longer, linear propyl chain, which leads to a greater tendency for hydrophobic interactions to dominate at lower temperatures compared to shorter chains nih.govnih.gov.

Conversely, increasing the length or branching of the alkyl group can further modify the LCST. For example, poly(N-isopropylacrylamide) (PNIPAM), with a branched isopropyl group, has an LCST typically around 32–34 °C nih.govgithub.ionih.gov. The subtle differences in the structure of the N-alkyl substituent, such as the linearity of the n-propyl group versus the branching of the isopropyl group, affect the packing of water molecules and the strength of hydrophobic interactions, thereby influencing the transition temperature github.io. The n-propyl group allows for better exposure to water compared to the isopropyl group, leading to a lower LCST for PNPAm github.io.

Hydration and Dehydration Mechanisms

The LCST transition is intrinsically linked to the hydration and subsequent dehydration of the polymer chains github.iobookey.app. Below the LCST, the amide groups and the n-propyl side chains are extensively hydrated. Water molecules form hydrogen bonds with the amide groups and create ordered structures around the hydrophobic propyl chains nih.govnih.govgithub.io. This hydration shell contributes to the polymer's solubility and extended coil conformation.

As the temperature rises above the LCST, the polymer undergoes dehydration. The hydrogen bonds between water molecules and the amide groups weaken, and the ordered water structures around the hydrophobic side chains break down, releasing water molecules into the bulk solvent rsc.orggithub.io. This process is driven by the entropic gain associated with the increased disorder of water molecules and the enthalpic gain from increased hydrophobic-hydrophobic interactions between the polymer chains stanford.edu. The dehydration process leads to a more compact, collapsed globule structure for the polymer chains, resulting in their insolubility and precipitation rsc.orggithub.io. The efficiency of water release from the polymer network is a critical factor determining the sharpness and temperature of the phase transition researchgate.net.

Lower Critical Solution Temperature (LCST) Behavior of Poly(N-n-propylacrylamide) (PNnPAM)

Cononsolvency Phenomena in this compound Systems

Cononsolvency refers to the phenomenon where a polymer is soluble in a mixture of two solvents, but insoluble in either pure solvent individually, or exhibits complex solubility behavior in mixed solvent systems that differs from predictions based on the properties of the individual solvents. This compound polymers can display cononsolvency, particularly in mixtures of water with organic solvents like alcohols or salts.

Polymer-Solvent-Cosolvent Interactions

In mixed solvent systems involving this compound polymers, the interactions between the polymer, water, and the cosolvent are complex and govern the phase behavior researchgate.net. Water typically acts as a good solvent for PNPAm at low temperatures due to hydrogen bonding with the amide groups nih.govgithub.io. However, the addition of a cosolvent can significantly alter these interactions.

For example, in water-alcohol mixtures, the alcohol can disrupt the hydrogen-bonding network between water and the polymer's amide groups. Simultaneously, the alcohol molecules can interact with both the polymer and water. Depending on the specific alcohol and its concentration, this can lead to either enhanced solubility (salting-in effect) or reduced solubility (salting-out effect) nih.govuc.edu. The n-propyl group, being hydrophobic, can also interact with hydrophobic cosolvents. These ternary interactions (polymer-water, polymer-cosolvent, water-cosolvent) dictate whether a cononsolvent effect is observed and how the LCST is modified nih.govkinampark.comresearchgate.net.

Effect of Solvent Mixtures on Phase Transition

Solvent mixtures can profoundly influence the LCST of this compound polymers. The addition of certain cosolvents can shift the LCST to higher or lower temperatures, or even induce a transition from LCST to Upper Critical Solution Temperature (UCST) behavior acs.orgrsc.org. For instance, the addition of kosmotropic anions (which strongly structure water) to PNIPAM solutions can lead to a decrease in LCST kinampark.com. Conversely, some cosolvents might stabilize the hydrated state of the polymer, effectively increasing the LCST.

In water-alcohol mixtures, a common observation is that the polymer might be soluble in pure water and pure alcohol at room temperature, but collapse in specific mixtures of the two researchgate.net. This can be attributed to the cosolvent altering the balance of hydrophobic and hydrophilic interactions. For example, in water-alcohol mixtures, the alcohol can enhance the hydrophobic interactions between the polymer chains, leading to precipitation at temperatures lower than the LCST in pure water, or vice versa, depending on the specific alcohol and its concentration researchgate.netuc.edu. The precise effect depends on the specific interactions, such as hydrogen bonding between the cosolvent and the polymer or water, and the hydrophobic effect of the cosolvent itself.

Polymer-Solvent-Cosolvent Interactions

Molecular Dynamics Simulations for Elucidating Polymer Behavior

Molecular dynamics (MD) simulations have emerged as a powerful computational tool for dissecting the complex behaviors of thermoresponsive polymers like poly(N-n-propylacrylamide) (PNnPAm) at the molecular level. These simulations allow researchers to probe the microscopic origins of macroscopic phenomena, such as phase transitions and aggregation, by tracking the atomic and molecular movements over time. By employing all-atom or coarse-grained models and various force fields, MD simulations provide detailed insights into how changes in temperature, chain architecture, and concentration influence the conformational state and intermolecular interactions of PNnPAm in aqueous solutions researchgate.netgithub.iomdpi.com.

Studying Coil-to-Globule Transitions at the Microscopic Level

The hallmark of thermoresponsive polymers like PNnPAm is their ability to undergo a coil-to-globule transition in response to temperature changes, typically around their Lower Critical Solution Temperature (LCST). MD simulations are instrumental in visualizing this transition at the microscopic scale researchgate.netmdpi.com. As the temperature increases above the LCST, the hydrogen-bonded water network surrounding the polymer chain becomes destabilized. This destabilization leads to a decrease in the favorable interactions between water and the polymer's hydrophobic side chains. Consequently, hydrophobic interactions between neighboring PNnPAm monomers become more dominant, driving the polymer chain to collapse from an extended, solvated coil conformation into a compact, globular state researchgate.netgithub.iomdpi.com. Simulations have successfully reproduced this conformational change, correlating it with increased hydrophobic interactions and altered hydration shells around the polymer segments researchgate.netgithub.io. For PNnPAm, the transition temperature (Tc) has been computationally determined to be approximately 296 K, which is lower and sharper compared to its structural isomer, poly(N-isopropylacrylamide) (PNIPAm) github.io.

Influence of Chain Size and Concentration

Molecular dynamics simulations have been employed to systematically investigate how variations in polymer chain length and concentration impact the thermoresponsive behavior of PNnPAm researchgate.netgithub.io. Studies have explored a range of chain lengths, from short oligomers (e.g., 4-mers) to longer chains (e.g., 32-mers), to understand how molecular size affects the coil-to-globule transition github.io. These simulations reveal that the collapse of PNnPAm oligomers is dependent on chain length and is significantly influenced by the interplay of hydration and intramolecular interactions researchgate.netresearchgate.net.

Simulation of Aggregation Phenomena

Above the LCST, as hydrophobic interactions intensify, PNnPAm chains tend to aggregate. Molecular dynamics simulations of multi-chain systems provide direct evidence for these aggregation phenomena researchgate.netresearchgate.net. The simulations capture the process where individual collapsed polymer chains, driven by their exposed hydrophobic segments, associate with each other. This interchain association leads to the formation of larger aggregates or clusters in the aqueous medium researchgate.netresearchgate.net. The propensity for aggregation is directly linked to the increased dominance of hydrophobic forces over solvophilic interactions at elevated temperatures, a key aspect elucidated through detailed simulation trajectories researchgate.net.

Data Tables

Table 1: Simulation Parameters for PNnPAm Behavior Studies

| Study Aspect | Details/Values | Reference |

| Chain Lengths Studied | 4-mers to 32-mers | github.io |

| Temperature Range | 275 K to 340 K (specific intervals vary by study) | researchgate.netgithub.io |

| System Composition | Single-chain oligomers, systems with multiple chains (e.g., 4 x 32-mers) | researchgate.netgithub.io |

| Simulation Software | GROMACS (e.g., GROMACS-2016 package) | github.io |

| Force Fields Mentioned | OPLS-AA, GROMOS-96 53A6 | researchgate.netresearchgate.net |

| Water Models Mentioned | SPC/E, TIP4P | researchgate.netresearchgate.net |

Table 2: Observed Transition Temperatures (LCST) for PNnPAm

| Polymer | Transition Temperature (K) | Notes | Reference |

| Poly(N-n-propylacrylamide) (PNnPAm) | ~296 | Lower and sharper phase transition compared to PNIPAm. | github.io |

| Poly(N-isopropylacrylamide) (PNIPAm) | ~302 | Included for comparative context, as PNnPAm is a structural isomer. | github.io |

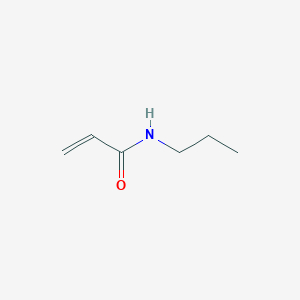

Structure

2D Structure

3D Structure

特性

IUPAC Name |

N-propylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-3-5-7-6(8)4-2/h4H,2-3,5H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDFKEEALECCKTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

89339-61-7 | |

| Record name | 2-Propenamide, N-propyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89339-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30276150 | |

| Record name | n-propylprop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30276150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25999-13-7 | |

| Record name | n-propylprop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30276150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(n-Propyl) acrylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Polymerization Methodologies and Synthetic Strategies for N Propylacrylamide

Controlled Radical Polymerization Techniques

Controlled radical polymerization (CRP), also known as living radical polymerization, offers precise control over molecular weight, polydispersity, and polymer architecture.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

RAFT polymerization is a versatile CRP method that enables the synthesis of well-defined polymers. This technique utilizes a thiocarbonylthio compound, known as a RAFT agent or chain transfer agent (CTA), to mediate the polymerization. The process allows for the creation of polymers with low polydispersity and high end-group fidelity.

Research has demonstrated the successful synthesis of block copolymers containing PnPA via RAFT. For instance, poly(N-n-propylacrylamide)-block-poly(N-isopropylacrylamide) has been synthesized using a sequential monomer addition approach. In one example, a PnPA block was first created and then used as a macro-chain transfer agent for the subsequent polymerization of N-isopropylacrylamide. The synthesis of triblock terpolymers such as poly(N-n-propylacrylamide)-block-poly(N-isopropylacrylamide)-block-poly(N,N-ethylmethylacrylamide) has also been achieved through a 3-step sequential RAFT polymerization.

The synthesis of diblock copolymers using a PnPA macro-chain transfer agent has been reported, confirming the formation of well-defined structures. The RAFT polymerization of N-[3-(trimethoxysilyl)propyl]acrylamide can be followed by its use as a macro-RAFT agent to polymerize other monomers, showcasing the versatility of this method in creating complex polymer architectures.

Table 1: Example of RAFT Polymerization for a PnPA-containing Diblock Copolymer

| Reactant/Parameter | Details |

|---|---|

| Macro-CTA | Poly(N-n-propylacrylamide) (PnPA) |

| Second Monomer | Diethyl-2-(acrylamido)ethylphosphonate (DAAmEP) |

| Outcome | Synthesis of P(NnPAAm-b-DAAmEP) diblock copolymers. |

| Characterization | Confirmed the obtaining of the targeted diblock structure. |

Atom Transfer Radical Polymerization (ATRP)

ATRP is another powerful CRP technique that uses a transition metal complex (e.g., copper, iron, ruthenium) as a catalyst and an alkyl halide as an initiator. This method provides excellent control over the polymerization process, yielding polymers with predictable molecular weights and narrow molecular weight distributions. While extensively used for many monomers, its application for N-propylacrylamide is less commonly documented than for its isomer, N-isopropylacrylamide. However, the principles of ATRP allow for its theoretical application to this compound to achieve controlled polymer structures. The technique is known for its ability to create complex architectures and requires careful purification to remove the metal catalyst from the final polymer product.

Nitroxide-Mediated Polymerization (NMP)

NMP is a CRP method that employs a stable nitroxide radical to control the polymerization by reversibly terminating the growing polymer chains. This reversible capping mechanism allows for the controlled growth of polymer chains, leading to well-defined macromolecules. The process involves an initiator that decomposes to form radicals, which then react with monomers. The growing chains are reversibly capped by the nitroxide, establishing an equilibrium between active and dormant species. NMP has been successfully applied to various acrylamide (B121943) monomers. For challenging monomers like N-substituted acrylamides, the choice of nitroxide and reaction conditions is crucial for achieving good control over the polymerization.

Conventional Polymerization Methods

Conventional polymerization methods are widely used for their simplicity and robustness, though they generally offer less control over the final polymer structure compared to CRP techniques.

Free Radical Polymerization (FRP)

Free radical polymerization is a fundamental and widely used technique for synthesizing a vast array of polymers due to its simplicity and tolerance to various reaction conditions and monomers. The process is initiated by the decomposition of an initiator (e.g., a peroxide or an azo compound) into free radicals. These radicals then propagate by adding to monomer units, forming a growing polymer chain.

FRP typically results in polymers with a broad molecular weight distribution (high polydispersity) because the chain growth is not as controlled as in CRP methods. However, it is an effective method for producing high molecular weight poly(this compound). The properties of the resulting polymer can be influenced by factors such as initiator concentration, monomer concentration, and reaction temperature.

Precipitation Polymerization for Microgel Synthesis

Precipitation polymerization is a common technique used to synthesize crosslinked polymer microgels. In this method, the polymerization is carried out in a solvent where the monomer is soluble, but the resulting polymer is not. For this compound, this is typically performed in water at a temperature above the lower critical solution temperature (LCST) of the polymer.

The process involves dissolving the monomer (this compound), a cross-linking agent (like N,N'-methylenebisacrylamide), and an initiator in the solvent. When the temperature is raised, the initiator decomposes, and polymerization begins. As the polymer chains grow, they become insoluble in the solvent and collapse, forming primary particles. These particles then aggregate and grow to form stable, colloidal microgel particles. The size and properties of the resulting microgels can be tuned by adjusting the concentrations of the monomer, cross-linker, and initiator.

Table 2: Typical Components in Precipitation Polymerization for Microgel Synthesis

| Component | Role | Example Compound |

|---|---|---|

| Monomer | Forms the primary polymer chains | This compound |

| Cross-linker | Creates a three-dimensional network structure | N,N'-methylenebisacrylamide (BIS) |

| Initiator | Starts the radical polymerization | Potassium persulfate (KPS) |

| Solvent | Medium for the reaction | Water |

Copolymerization and Terpolymerization Strategies

Copolymerization and terpolymerization are key strategies to modify and enhance the properties of poly(this compound). By incorporating other monomers, characteristics such as thermosensitivity, pH-responsiveness, and functional group activity can be precisely tuned.

Copolymers of this compound (NPAM) and N-isopropylacrylamide (NIPAM) are frequently synthesized to create thermosensitive materials with adjustable phase transition temperatures. researchgate.net The incorporation of the more hydrophobic NPAM into a PNIPAM polymer chain generally lowers the Lower Critical Solution Temperature (LCST) of the resulting copolymer. This allows for the precise tuning of the temperature at which the polymer transitions from a soluble to an insoluble state in aqueous solutions.

One approach involves synthesizing statistical poly(NIPAM-co-NPAM) copolymers. psu.edu For instance, terpolymers of NIPAAm, NPAAm, and vinyl pyrrolidone (VP) have been prepared using free radical copolymerization to develop materials with specific sol-gel transition temperatures. nih.gov In these systems, varying the feed ratios of the monomers allows for control over the final properties of the polymer. researchgate.netnih.gov

| Co-monomer System | Polymerization Method | Key Findings | Reference |

|---|---|---|---|

| This compound (NPAM), N-isopropylacrylamide (NIPAM) | Aminolysis of Poly(N-isopropylacrylamide-co-N-acryloxysuccinimide) | Incorporation of NPAM increases the hydrophobicity and cooperativity of the polymer's collapse transition. | psu.edu |

| N-isopropylacrylamide (NIPAM), this compound (NPAAm), Vinyl Pyrrolidone (VP) | Free Radical Copolymerization | Synthesized terpolymers with varying feed ratios to achieve a desirable Lower Critical Soluble Temperature (LCST) for specific applications. | researchgate.netnih.gov |

The copolymerization of this compound with acrylic acid (AA) or other acrylate (B77674) monomers introduces pH-sensitivity alongside the inherent thermosensitivity of the polymer. The carboxylic acid groups from AA can be ionized depending on the pH, which in turn affects the polymer's solubility and its LCST. mdpi.comresearchgate.net For example, copolymers of N-isopropylacrylamide and propylacrylic acid (PAA) have been synthesized to create materials where the sol-gel transition is responsive to both temperature and pH. nih.gov

The introduction of hydrophobic acrylate co-monomers, such as butyl acrylate (BA), into a P(NIPAM-co-PAA) system can further modify the responsive behavior, enabling gel formation at higher pH values. nih.govnih.gov Radical polymerization is a common method for synthesizing these copolymers. nih.gov The reactivity ratios of N-n-propylacrylamide with butyl acrylate have been studied, providing insight into the copolymerization kinetics. copoldb.jp

| Co-monomer | Polymer System | Polymerization Method | Key Findings | Reference |

|---|---|---|---|---|

| Propylacrylic Acid (PAA) | P(NIPAAm-co-PAA) | Radical Polymerization | Copolymers exhibit sharp pH and temperature-responsive transitions; the LCST is pH-dependent. | nih.gov |

| Butyl Acrylate (BA) | P(NIPAAm-co-PAA-co-BA) | Reversible Addition Fragmentation Chain Transfer (RAFT) | The inclusion of the hydrophobic BA monomer raised the pH at which gel formation occurs. | nih.govnih.gov |

| Butyl Acrylate | P(NPAM-co-BA) | Not specified | Reactivity ratios determined as r1=0.4 (NPAM) and r2=0.8 (BA). | copoldb.jp |

This compound has been copolymerized with vinyl pyrrolidone (VP) to create advanced, multi-responsive polymers. Specifically, thermosensitive terpolymers composed of N-isopropylacrylamide (NIPAAm), this compound (NPAAm), and VP have been synthesized. nih.govresearchgate.net These terpolymers, referred to as PNINAVP, were prepared via free radical copolymerization. nih.gov

The inclusion of the hydrophilic monomer VP can increase the LCST of the resulting polymer. researchgate.net However, studies have shown that VP often has a lower reactivity compared to acrylamide-based monomers, which can affect its incorporation into the polymer chain. researchgate.netresearchgate.net The molecular weight of the resulting copolymers tends to decrease as the proportion of VP in the feed increases, which is attributed partly to the steric hindrance from the pyrrolidone rings. researchgate.net The properties of these terpolymers, including their sol-gel transition behavior, have been characterized using methods like Nuclear Magnetic Resonance (NMR), Gel Permeation Chromatography (GPC), and Differential Scanning Calorimetry (DSC). nih.gov

| Polymer System | Polymerization Method | Characterization Methods | Key Findings | Reference |

|---|---|---|---|---|

| N-isopropylacrylamide (NIPAAm) - this compound (NPAAm) - Vinyl Pyrrolidone (VP) | Free Radical Copolymerization | NMR, GPC, DSC, Rheometer | Synthesized terpolymers with varying feed ratios. The weight-average molecular weight decreased as VP content increased. The sol-gel transition occurred reversibly in response to temperature. | nih.govresearchgate.net |

Copolymerization of this compound with functional monomers, particularly those containing phosphonate (B1237965) groups, yields materials that combine thermosensitivity with other useful properties like metal chelation. rsc.orgrsc.org These copolymers are synthesized to create "smart" sorbents for applications such as water treatment. rsc.orgrsc.org

For instance, N-n-propylacrylamide has been copolymerized with diethyl 2-(acrylamido)ethylphosphonate via free radical polymerization. rsc.org The resulting statistical copolymers exhibit an LCST that is influenced by the proportion of the phosphonated co-monomer. rsc.org More advanced synthesis techniques like Reversible Addition-Fragmentation Transfer (RAFT) polymerization have also been employed. researchgate.netresearchgate.net Using a poly(N-n-propylacrylamide) macro-chain transfer agent, well-defined diblock copolymers with a phosphonated block, P(NnPAAm-b-DAAmEP), have been successfully prepared. researchgate.netresearchgate.net This controlled polymerization method allows for the creation of complex polymer architectures. rsc.org The phosphonate groups provide functionality, while the poly(N-n-propylacrylamide) segment imparts thermosensitivity. rsc.orgresearchgate.net

| Functional Co-monomer | Polymer System | Polymerization Method | Key Findings | Reference |

|---|---|---|---|---|

| Diethyl 2-(acrylamido)ethylphosphonate (DAAmEP) | P(NnPAAm-stat-DAAmEP) | Free Radical Polymerization | The proportion of phosphonated groups influenced the LCST of the random copolymers. | rsc.org |

| Diethyl 2-(acrylamido)ethylphosphonate (DAAmEP) | P(NnPAAm-b-DAAmEP) | RAFT Polymerization | Successfully synthesized well-defined diblock copolymers using a P(NnPAAm) macro-chain transfer agent. | researchgate.netresearchgate.net |

| Hydrolyzed (dimethoxyphosphoryl)methyl 2-methylacrylate (hMAPC1) | P(NnPAAm-stat-hMAPC1) | Free Radical Polymerization | Created thermosensitive copolymers with phosphonic acid groups for metal ion sorption. | rsc.orgresearchgate.net |

| Diethyl-6-(acrylamido)hexylcarbamoylmethylphosphonate (CPAAm6C) | P(CPAAm6C) Homopolymer | Free Radical Polymerization | Synthesized a homopolymer from a single monomer that combines both thermosensitivity and chelating carbamoylmethylphosphonate functions. | rsc.org |

Vinyl Pyrrolidone (VP)

Graft Copolymerization Techniques

Graft copolymers are branched macromolecules consisting of a main polymer backbone to which one or more side chains of a different chemical composition are attached. The synthesis of such structures typically follows one of two main strategies: "grafting-from" or "grafting-to".

Grafting-from (or Grafting by polymerization): In this approach, initiator sites are created along the backbone of a pre-existing polymer. The second monomer (in this case, this compound) is then polymerized directly from these sites, leading to the growth of grafted chains. This method generally allows for a higher grafting density and longer side chains.

Grafting-to: This strategy involves the synthesis of the backbone polymer and the side chains separately. The pre-formed side chains, which have reactive end-groups, are then attached to the functionalized backbone through a coupling reaction. This method provides better control over the molecular weight and distribution of the grafted chains before their attachment.

While these techniques are extensively documented for the closely related isomer, N-isopropylacrylamide (PNIPAAm), to create materials for biomedical applications, specific research detailing the synthesis of graft copolymers using this compound is not as prevalent in the reviewed scientific literature. mdpi.comnih.govnih.gov Methodologies such as free-radical polymerization, atom transfer radical polymerization (ATRP), and radiation-induced grafting are commonly employed for PNIPAAm and could theoretically be adapted for this compound. nih.govjmcs.org.mxresearchgate.net For instance, free-radical copolymerization using an initiator like potassium persulfate has been used to graft PNIPAAm onto natural polymer backbones like chitosan. nih.gov

Block Copolymer Synthesis

Block copolymers are comprised of two or more distinct homopolymer blocks linked by covalent bonds. The synthesis of well-defined block copolymers containing a poly(N-n-propylacrylamide) (PnPA) segment is most successfully achieved through controlled/living radical polymerization (CLRP) methods, such as Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP). These techniques allow for the sequential addition of different monomers, enabling precise control over block length, molecular weight, and low polydispersity.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

RAFT polymerization is a highly versatile CLRP method that functions by the addition of a RAFT agent, typically a thiocarbonylthio compound, to a conventional free-radical polymerization. niscpr.res.in This process allows for the synthesis of polymers with complex architectures and narrow molecular weight distributions. mdpi.com For block copolymer synthesis, a homopolymer is first synthesized in the presence of the RAFT agent. This resulting polymer, known as a macro-chain transfer agent (macro-CTA), is then used to initiate the polymerization of a second monomer to form a diblock copolymer.

Research has demonstrated the successful synthesis of diblock copolymers using a PnPA macro-CTA. This approach allows for the creation of novel thermoresponsive materials.

Research Findings: Diblock copolymers of poly(N-n-propylacrylamide)-b-poly(N,N-ethylmethylacrylamide) (PnPA-b-PEMA) have been synthesized via sequential RAFT polymerization. kemdikbud.go.id The study aimed to understand the complex thermoresponsive behavior that arises from the combination of these two polyacrylamide blocks. The synthesis first involved creating a PnPA macro-CTA, which was then chain-extended with the N,N-ethylmethylacrylamide (EMA) monomer. The resulting block copolymers exhibited multiple phase transitions in aqueous solutions as the temperature increased. kemdikbud.go.id

In another study, a PnPA macro-CTA was used in a similar RAFT procedure to synthesize P(NnPAAm-b-DAAmEP) diblock copolymers, where DAAmEP is dimethyl(acrylamidoethyl)phosphonate. This work highlights the utility of the PnPA macro-CTA in creating block copolymers with functional phosphonate groups.

Table 1: Examples of this compound Block Copolymers via RAFT Polymerization

| Macro-CTA | Second Monomer | Resulting Diblock Copolymer | Key Finding | Reference |

|---|---|---|---|---|

| Poly(N-n-propylacrylamide) (PnPA) | N,N-ethylmethylacrylamide (EMA) | PnPA-b-PEMA | Synthesized diblock copolymers with complex, multi-stage thermoresponsive behavior in aqueous solution. | kemdikbud.go.id |

| Poly(N-n-propylacrylamide) (P(NnPAAm)) | Dimethyl(acrylamidoethyl)phosphonate (DAAmEP) | P(NnPAAm-b-DAAmEP) | Successfully created block copolymers incorporating a phosphonate-functionalized block. |

Atom Transfer Radical Polymerization (ATRP)

ATRP is another powerful CLRP technique used to synthesize well-defined polymers. It is based on a reversible redox process catalyzed by a transition metal complex, typically copper-based, which mediates the equilibrium between active, propagating radicals and dormant species. To create block copolymers via ATRP, a homopolymer with a terminal halide (e.g., bromine or chlorine) is first synthesized. This "macroinitiator" is then used to initiate the polymerization of a second monomer.

While ATRP has been extensively used to create block copolymers from the related N-isopropylacrylamide monomer, mdpi.com its application for the specific synthesis of this compound block copolymers is less frequently documented in the literature. However, the principles remain the same: a PnPA macroinitiator with a terminal halogen atom could be synthesized and subsequently used to initiate the polymerization of a different monomer to form a well-defined PnPA-based block copolymer.

High-Performance Liquid Chromatography (HPLC)

Thermal Analysis Techniques

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to measure the heat flow associated with thermal transitions in a sample as a function of temperature. For thermoresponsive polymers like PNnPAM, DSC is crucial for identifying and quantifying the energy changes associated with their phase transitions, such as the LCST or VPTT. These transitions involve significant alterations in polymer chain conformation and hydration, leading to measurable heat absorption or release.

Table 3.3.1.1: Thermal Transition Temperatures (LCST/VPTT) for Poly(this compound) and Related Systems

| Polymer System | Transition Temperature (°C) | Technique | Reference |

| Poly(N-n-propylacrylamide) (PNnPAM) in water | ~24 | DSC/VPTT | researchgate.net |

| Poly(N-n-propylacrylamide) (PNnPAM) | ~22 | VPTT | ustc.edu.cn |

| N-n-propylacrylamide (NNPAM) microgels | ~22.5 | Cloud Point | amazonaws.com |

| Poly(N-n-propylacrylamide) (PNNPAM) | ~22.54 ± 0.01 | Theta Temp | acs.org |

| Poly(N-n-propylacrylamide) (PNNPAM) | ~0.1 K transition width | VPT | researchgate.net |

Light Scattering Techniques

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of particles or macromolecules in solution. It relies on analyzing the temporal fluctuations in the intensity of scattered light, which are caused by the Brownian motion of the scattering entities. The rate of these fluctuations is directly related to the diffusion coefficient of the particles, which, in turn, can be used to calculate the hydrodynamic radius (Rh) via the Stokes-Einstein equation. For thermoresponsive polymers like PNnPAM, DLS is invaluable for tracking changes in polymer chain dimensions, aggregation states, and micelle formation as a function of temperature.

Studies have utilized DLS to investigate the solution properties of PNnPAM, characterizing its behavior as highly hydrated flexible coils in water acs.org. The technique has been employed to monitor the temperature-dependent changes in chain dimensions and aggregation of PNnPAM-containing block copolymers, revealing distinct transition behaviors and potential micelle formation around its LCST ustc.edu.cn. For example, in triblock terpolymers containing poly(N-n-propylacrylamide) (PnPA) blocks, DLS measurements showed an abrupt increase in hydrodynamic radius around 25 °C, corresponding to the LCST of PnPA and the aggregation of polymer chains into micelles ustc.edu.cn. DLS has also been used to study the cononsolvency behavior of PNnPAM in mixed solvent systems, determining critical solution temperatures sci-hub.se. The application of DLS to PNnPAM microgels further confirms their sharp volume phase transitions, distinct from those observed in PNIPAM microgels researchgate.net.

Rheological Characterization of Polymer Solutions and Gels

Rheology is the study of the flow and deformation of matter, providing critical insights into the viscoelastic properties of polymer solutions and gels. For thermoresponsive polymers like PNnPAM, rheological measurements can elucidate the mechanisms of gelation, changes in viscosity, and the development of elastic properties as a function of temperature. Techniques such as oscillatory rheology (measuring storage modulus G' and loss modulus G'') and steady shear rheology (measuring viscosity) are commonly employed.

The thermoresponsive nature of PNnPAM suggests that its aqueous solutions will exhibit temperature-dependent rheological behavior, including potential sol-gel transitions. While direct rheological data for pure PNnPAM homopolymers is less extensively detailed in the provided literature compared to PNIPAM, studies on copolymers containing this compound units demonstrate these principles. For instance, terpolymers incorporating this compound (NPAAm) have shown reversible sol-gel transitions within minutes of temperature change, with rheological properties being influenced by additives nih.gov. In related PNIPAM systems, temperature sweeps reveal changes in G' and G'' that are indicative of gelation and phase separation, often correlating with LCST values mdpi.comnih.gov. Increased polymer concentration and molecular weight are known to enhance thermal gelation, a principle likely applicable to PNnPAM as well researchgate.net. The viscosity of PNnPAM solutions is expected to increase significantly as the temperature approaches and exceeds its LCST, leading to the formation of a gel network.

Microscopic and Imaging Techniques for Morphological Analysis

Microscopic and imaging techniques, such as Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM), are indispensable for visualizing the morphology, structure, and surface characteristics of PNnPAM-based materials. These techniques provide direct visual evidence of particle formation, network structures within gels, surface topography, and how these features change in response to environmental stimuli like temperature.

SEM is particularly useful for examining the size, shape, and surface morphology of PNnPAM microgels or particles. For example, SEM images of N-n-propylacrylamide (NNPAM) homopolymer microgels synthesized under specific conditions have revealed uniform particle sizes, typically in the range of 250 nm researchgate.net. These images can also highlight structural features such as porosity, which can be influenced by polymerization methods and crosslinking density rsc.org.

AFM offers higher resolution and can probe surface topography and mechanical properties at the nanoscale. For thermoresponsive polymer films or grafted surfaces, AFM can reveal changes in surface roughness and film thickness due to swelling or deswelling as temperature varies. For instance, studies on related PNIPAM films have shown an increase in root-mean-square (RMS) roughness when the temperature is lowered below the LCST, indicating a more swollen state nih.gov. AFM force-distance curves can also provide information on the elastic modulus, which changes significantly across the polymer's phase transition temperature nih.gov. While direct AFM data for PNnPAM films is less prevalent in the snippets, the principles demonstrated with PNIPAM are directly transferable to understanding PNnPAM's surface behavior.

Table 3.6.1.1: Morphological Characterization of PNnPAM-related Materials

| Material | Technique | Feature Measured | Value / Observation | Reference |

| N-n-propylacrylamide (NNPAM) homopolymer microgels | SEM | Particle Size | 252 nm | researchgate.net |

| N-n-propylacrylamide (NNPAM) homopolymer microgels | SEM | Coefficient of Variation | 9% | researchgate.net |

| N-n-propylacrylamide (NNPAM) homopolymer microgels | SEM | Surface Morphology | Uniform size, potentially heterogeneous core-to-surface density | researchgate.net |

| Poly(N-n-propylacrylamide) (PNnPAM) microgels | DLS/SEM | VPT | Sharper transition than PNIPAM | researchgate.net |

Conclusion

The advanced characterization techniques discussed—Differential Scanning Calorimetry (DSC), Dynamic Light Scattering (DLS), Rheology, and Microscopic Imaging (SEM, AFM)—provide essential insights into the fundamental properties and stimuli-responsive behavior of poly(n-propylacrylamide) polymers. DSC quantifies thermal transitions, DLS measures changes in molecular dimensions and aggregation, rheology probes network formation and viscoelastic properties, and microscopy visualizes morphology. By employing these methods, researchers can effectively tailor PNnPAM-based materials for specific applications by understanding how their structure and properties are modulated by temperature and other environmental factors.

Compound List

n-Propylacrylamide (nPAM)

Poly(this compound) (PNnPAM)

Poly(N-isopropylacrylamide) (PNIPAM)

Poly(N-n-propylacrylamide) (PNnPAM)

N-n-propylacrylamide (NNPAM)

Poly(N-n-propylacrylamide) (PNNPAM)

Poly(N-isopropylacrylamide-co-N-(1-phenylethyl) acrylamide) (P(NIPAAm-co-PEAAm))

Poly(N-isopropylacrylamide-co-Acrylic acid) (PNIPAAcoAAc)

Poly(N-isopropylacrylamide) (PNIPAM)

Poly(N-n-propylacrylamide) (PNnPAM)

Poly(N-isopropylmethacrylamide) (PNIPMAM)

Poly(N-ethylacrylamide) (PNEAM)

Poly(N-isopropylacrylamide)-block-poly(N-vinylisobutyramide) (PNIPAM-b-PNVIBA)

Poly(N-isopropylacrylamide)-block-poly(N-isopropylacrylamide)-block-poly(N,N-ethylmethylacrylamide) (PnPA-b-PiPA-b-PEMA)

Poly(N-isopropylacrylamide)-co-5%-Lucifer Yellow (p(NIPAM-co-5% LY))

Chitosan N-Isopropylacrylamide hydrogels

Biomedical and Advanced Material Applications of Poly N N Propylacrylamide and Copolymers

Bioseparations and Chromatography

Temperature-Responsive Chromatography

Temperature-Responsive Liquid Chromatography (TRLC) leverages the thermoresponsive nature of polymers to achieve separations in aqueous mobile phases, with retention being controlled by temperature variations chromatographyonline.com. Poly(N-n-propylacrylamide) (PNNPAAm) has emerged as a promising stationary phase material for TRLC, offering a different selectivity compared to the more established poly(N-isopropylacrylamide) (PNIPAAm) acs.orgugent.benih.gov.

Research comparing PNNPAAm with PNIPAAm and poly(N,N-diethylacrylamide) (PDEAAm) has shown that PNNPAAm performs comparably to PNIPAAm but provides enhanced retention and operates effectively at lower temperatures acs.orgnih.gov. This shift in the usable temperature range is a significant advantage for TRLC applications ugent.be. The polymer chains of PNNPAAm are typically anchored to silica (B1680970) particles and packed into HPLC columns chromatographyonline.com. Studies have demonstrated the ability to achieve reasonable column efficiencies with these polymer-based stationary phases acs.orgnih.gov.

Table 1: Comparison of PNNPAAm and PNIPAAm in TRLC

| Polymer Phase | Retention Enhancement | Usable Temperature Range | Selectivity | Reference |

|---|---|---|---|---|

| PNNPAAm | Enhanced | Lower temperatures | Different | acs.orgugent.benih.gov |

| PNIPAAm | Standard | Higher temperatures | Standard | acs.orgugent.benih.gov |

The temperature-responsive effect observed with PNNPAAm columns for the separation of parabens illustrates the increased retention with higher temperatures, a hallmark of TRLC ugent.be.

Self-Healing Materials

While much research on self-healing materials focuses on poly(N-isopropylacrylamide) (PNIPAM) nih.govmdpi.comresearchgate.netusq.edu.aumdpi.comresearchgate.net, the principles of dynamic covalent chemistry and non-covalent interactions that enable self-healing are broadly applicable to acrylamide-based polymers. Self-healing materials possess the ability to autonomously repair damage through reversible bond cleavage and reformation rsc.orgnih.govresearchgate.netrsc.orgresearchgate.net.

Dynamic covalent bonds, such as Diels-Alder reactions, disulfide bonds, and imine exchange reactions, are key to achieving intrinsic self-healing rsc.orgnih.govresearchgate.net. Similarly, dynamic non-covalent interactions, including hydrogen bonding, ionic interactions, metal-ligand coordination, and hydrophobic interactions, also contribute to self-healing capabilities rsc.orgnih.gov. These mechanisms allow materials to reform broken bonds, extending their lifespan and utility rsc.orgresearchgate.netresearchgate.net.

Although specific examples directly detailing PNnPAm in self-healing materials are less prevalent in the provided literature compared to PNIPAM, the fundamental properties of acrylamide (B121943) polymers, including their ability to form hydrogen bonds and engage in hydrophobic interactions, suggest potential for their incorporation into self-healing systems. For instance, PNIPAM has been combined with other materials to create smart soft materials with rapid self-healing abilities usq.edu.au. The design principles for self-healing polymers emphasize reversible bond chemistries that can be integrated into polymer networks rsc.orgnih.govresearchgate.netrsc.org.

Embolic Agents in Medical Interventions

Poly(N-n-propylacrylamide) (PNnPAm) and its copolymers, particularly with N-isopropylacrylamide (NIPAM), have been investigated as thermosensitive liquid embolic agents for intravascular neurosurgery and other medical interventions nih.govnih.govajnr.orgfrontiersin.orgresearchgate.netnih.govmednexus.org. These materials are designed to transition from a liquid to a gel state at body temperature, thereby occluding blood vessels or other lumens nih.govajnr.orgnih.gov.

Copolymers of NIPAM and N-n-propylacrylamide (NPAM) have been developed with specific LCSTs, such as 24-26°C, to ensure appropriate precipitation and gelation at physiological temperatures nih.govresearchgate.net. This temperature-dependent phase transition allows for the material to be injected in a liquid form and solidify in situ nih.govajnr.orgnih.gov. For example, a copolymer of NIPAM and NPAM with an LCST of 25°C was shown to form a strong gel at 37°C due to syneresis nih.gov.

Research has explored the use of these copolymers in animal models, such as rabbit kidneys, to demonstrate their efficacy in vessel occlusion nih.govnih.govmednexus.org. The non-adhesive nature and water solubility of these thermosensitive polymers are considered significant advantages for their use as embolic materials nih.govmednexus.org. Furthermore, the ability to tune the LCST by altering the polymer composition allows for the design of various embolic materials with tailored properties nih.govnih.gov. For instance, terpolymers of N-isopropylacrylamide (NIPAAm), N-propylacrylamide (NPAAm), and vinyl pyrrolidone (VP) have been prepared and combined with radiopaque agents for improved visualization during embolization nih.gov.

Table 2: PNnPAm-based Copolymers as Embolic Agents

| Copolymer Composition | LCST (°C) | Application | Key Findings | References |

|---|---|---|---|---|

| NIPAM-co-NPAM | 24-26 | Intravascular neurosurgery, vessel occlusion | Appropriate precipitation at body temperature, forms strong gel at 37°C, non-adhesive, non-toxic. | nih.govnih.govresearchgate.net |

| NIPAAm-NPAAm-VP | Not Specified | Treating AVMs | Combined with radiopaque agent for bulky hydrogel formation at body temperature. | nih.gov |

| PNIPAM (with iohexol) | Not Specified | Rete mirabile embolization in swine | Technically feasible, non-adhesive, potential therapeutic agent. | mednexus.org |

The development of these thermosensitive polymers offers a promising avenue for new embolic materials in medical interventions, balancing injectability at lower temperatures with stability at body temperature nih.govnih.govresearchgate.net.

Compound Name List:

Environmental and Toxicological Considerations of N Propylacrylamide and Its Polymers

Regulatory and Safety Aspects in Advanced Material Development

The development and application of advanced materials incorporating n-Propylacrylamide (NPAA) necessitate a thorough understanding and adherence to established regulatory frameworks and safety considerations. Navigating these aspects is crucial for ensuring compliance, responsible innovation, and the safe integration of NPAA-based materials into various technological sectors.

Regulatory Landscape

The regulatory status of chemical substances varies significantly across different jurisdictions. For this compound, its position within these frameworks dictates the requirements for its manufacture, import, and use in material development.

United States (TSCA): In the United States, the Toxic Substances Control Act (TSCA) governs the introduction of new chemicals. This compound is not listed on the TSCA inventory synquestlabs.com. This classification typically implies that it is considered a "new chemical substance" under TSCA. Consequently, any company intending to manufacture or import this compound for commercial purposes in the US may be required to submit a Pre-Manufacture Notification (PMN) to the Environmental Protection Agency (EPA) before commencing such activities. This process involves a review of the substance's potential risks to human health and the environment.

European Union (REACH): Within the European Union, the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation is the primary legislative framework. This compound is recognized within databases such as those managed by the European Chemicals Agency (ECHA) nih.gov, indicating it falls under REACH's purview. Under REACH, polymers themselves are generally exempt from registration obligations, as they are considered to pose a lower risk due to their high molecular weight reach.lucirs-reach.comecomundo.eu. However, the monomers used to synthesize these polymers, including this compound, are subject to registration requirements. Registration of a monomer is mandatory if it is present in the polymer at 2% weight by weight or more, and if the total annual quantity of the monomer manufactured or imported reaches one tonne or more, and if it has not already been registered by an upstream supplier cirs-reach.comecomundo.eu.

Comparative Regulatory Status: To contextualize the regulatory standing of this compound, it is useful to compare it with a similar, more widely utilized monomer like N-Isopropylacrylamide (NIPAM).

| Chemical Substance | TSCA Status (US) | REACH Status (EU) | Other Registrations (e.g., Japan, Taiwan) |

| This compound | Not Listed | Subject to REACH | Information available via ECHA nih.gov |

| N-Isopropylacrylamide (NIPAM) | Registered | Registered | Registered (ENCS, TCSI) kjchemicals.co.jp |

This comparison highlights that while NIPAM has established registrations in major markets, this compound, being not listed on TSCA, may require specific new chemical notifications in the US. Its inclusion in ECHA's scope means compliance with REACH monomer registration requirements is essential for its use in the EU.

Safety Considerations in Advanced Material Development

While specific detailed toxicological profiles and adverse effects are outside the scope of this section, regulatory frameworks mandate comprehensive safety assessments for chemical substances used in material development. These assessments are critical for ensuring that materials derived from this compound are safe for their intended applications.

Under regulations like REACH, the process of Chemical Safety Assessment (CSA) is required for substances manufactured or imported in quantities exceeding 10 tonnes per year europa.eu. This assessment involves evaluating the intrinsic properties of the substance, determining exposure scenarios for workers, consumers, and the environment, and establishing risk management measures to ensure safe use.

Although detailed hazard data for this compound is not the focus here, some hazard statements associated with the monomer, such as "Harmful if swallowed" (H302), "Causes skin irritation" (H315), and "Causes serious eye irritation" (H319) sigmaaldrich.com, underscore the need for appropriate handling precautions during its synthesis and polymerization into advanced materials. Similar monomers, like N-Isopropylacrylamide, also carry GHS classifications indicating potential hazards nih.gov. Therefore, during the advanced material development phase, it is imperative to implement robust safety protocols, including appropriate personal protective equipment (PPE), engineering controls, and safe handling procedures, in line with regulatory guidance and the substance's known properties.

The regulatory and safety considerations for this compound in advanced material development are integral to its responsible introduction and application, ensuring that innovation proceeds with a strong foundation of compliance and risk management.

Future Directions and Emerging Research Avenues for N Propylacrylamide

Integration with 3D Bioprinting Technologies

The development of advanced bioinks for 3D bioprinting is a critical area for tissue engineering and regenerative medicine. Thermoresponsive polymers, such as poly(N-n-propylacrylamide) (PNnPAM), are being integrated into bioink formulations to create dynamic and shape-changing constructs mdpi.comresearchgate.netresearchgate.net. Research has demonstrated the use of PNIPAM as a thermo-responsive component in 3D printed hydrogels that can exhibit temperature-induced bending or folding researchgate.net. Future directions involve further optimizing PNnPAM-based bioinks to achieve precise control over the printing process and the mechanical properties of the resulting tissues. Advances in 3D bioprinting technology are expected to enable the design of sophisticated medical tools and tissue constructs that respond to thermal stimuli, with PNnPAM playing a key role in imparting these functionalities mdpi.comresearchgate.net.

Development of Multi-Responsive Polymer Systems

Beyond simple thermo-responsiveness, there is a significant drive towards creating polymer systems that can respond to multiple stimuli, such as temperature, pH, light, or electric fields. N-Propylacrylamide can be copolymerized with other monomers to introduce additional responsive functionalities, thereby creating multi-responsive polymers mdpi.commdpi.comresearchgate.netmdpi.com. For instance, copolymerizing NPA with pH-sensitive monomers could yield materials that change their solubility or conformation in response to both temperature and pH variations. Future research will focus on designing complex polymer architectures and formulations that exhibit synergistic responses to multiple external triggers, expanding their utility in sophisticated applications like targeted drug delivery and smart sensors.

Advanced Computational Modeling and Simulation

Computational modeling, particularly molecular dynamics (MD) simulations, offers invaluable insights into the behavior of polymers at the molecular level. Researchers are employing MD simulations to investigate the thermoresponsive mechanisms of PNnPAM, including its coil-to-globule transition and the influence of factors such as chain size, concentration, and water models on its LCST acs.orgresearchgate.netresearchgate.net. These simulations aid in understanding the fundamental interactions governing polymer behavior in aqueous solutions and can predict how structural modifications might alter these properties. Future work will likely involve more complex simulations to model the behavior of NPA-based copolymers and composites, accelerating the design and optimization of new materials with tailored properties.

Exploration of Novel Monomer Derivatives and Polymer Architectures

The synthesis of novel monomer derivatives and the design of advanced polymer architectures are key strategies for expanding the capabilities of NPA-based materials. Research is exploring the creation of diblock copolymers incorporating PNnPAM, as well as random copolymers and more complex architectures like star polymers or graft copolymers mdpi.comresearchgate.netnih.gov. By modifying the NPA monomer or creating copolymers with different functional groups, researchers can fine-tune properties such as the LCST, hydrophilicity/hydrophobicity balance, and mechanical strength. Future efforts will focus on synthesizing and characterizing novel NPA derivatives and architectures to unlock new functionalities and applications.

Synergistic Combinations with Other Functional Materials

Combining PNnPAM with other functional materials, such as nanoparticles, natural polymers, or other synthetic polymers, offers a powerful approach to create composite materials with enhanced or synergistic properties. PNnPAM-based hydrogels are being developed with incorporated nanoparticles (e.g., magnetic or gold nanoparticles) to improve mechanical strength, stability, or to introduce magnetic or optical responsiveness nih.gov. Furthermore, blending PNnPAM with natural polymers like chitosan, alginate, or polyethylene (B3416737) glycol (PEG) can improve biocompatibility, biodegradability, and mechanical integrity mdpi.comnih.govresearchgate.netresearchgate.netmdpi.com. Studies have also shown that PNnPAM-based block copolymers can enhance the viscosity of microemulsions, demonstrating the potential for tailored material combinations nih.gov. Future research will continue to explore these synergistic combinations to develop multi-functional materials for advanced applications.

Addressing Challenges in Mechanical Properties and Loading Capacity

While thermoresponsive hydrogels based on PNnPAM offer unique functionalities, challenges related to their mechanical strength and capacity for loading and releasing active agents (e.g., drugs) are being actively addressed. Strategies such as chemical crosslinking, incorporation of reinforcing agents (e.g., nanoparticles), and the development of dual-crosslinked hydrogel networks are employed to enhance mechanical robustness nih.govrsc.orgresearchgate.net. For instance, composite hydrogels utilizing PNnPAM have demonstrated high mechanical strength and thermosensitivity researchgate.net. Future research will focus on optimizing these strategies to create materials with superior mechanical performance, improved loading efficiency, and controlled release kinetics, making them more suitable for demanding biomedical applications such as tissue engineering scaffolds and drug delivery systems.

Clinical Translation of this compound-Based Biomedical Devices

The thermoresponsive nature of PNnPAM, with its LCST often near physiological temperature, makes it a highly attractive candidate for in vivo biomedical applications nih.govmdpi.compolysciences.commdpi.com. While direct clinical translation of specific NPA-based devices is still an emerging area, the extensive research into PNIPAM-based hydrogels for drug delivery, tissue engineering, and regenerative medicine strongly indicates a promising future for NPA. Future clinical translation efforts will likely focus on developing NPA-based hydrogels for controlled drug release systems, implantable medical devices, and advanced wound dressings, leveraging their stimuli-responsive properties for targeted therapeutic interventions.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing n-Propylacrylamide with high purity?

- Methodological Answer : High-purity synthesis typically involves free-radical inhibition during acrylamide derivatization. Key steps include:

- Purification via column chromatography using silica gel (60–120 mesh) and ethyl acetate/hexane (1:3 v/v) as eluent .

- Characterization of purity via -NMR (DMSO-d, 400 MHz) to confirm the absence of unreacted propylamine or acryloyl chloride residues. Adjust reaction stoichiometry (e.g., 1.2:1 molar ratio of propylamine to acryloyl chloride) to minimize side products .

- Monitor reaction temperature (0–5°C) to prevent thermal decomposition .

Q. Which characterization techniques are most effective for confirming the structure of n-Propylacrylamide?

- Methodological Answer :

- Spectroscopy : -NMR for backbone confirmation (e.g., vinyl protons at δ 5.6–6.3 ppm, propyl chain at δ 0.9–1.6 ppm). FT-IR to validate acrylamide C=O stretch (~1650 cm) .

- Chromatography : HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>98%) and detect oligomerization byproducts .

- Elemental Analysis : Match experimental C/H/N ratios to theoretical values (e.g., CHNO: C 62.58%, H 9.59%, N 12.17%) .

Q. How should researchers design initial experiments to study the polymerization kinetics of n-Propylacrylamide?

- Methodological Answer :

- Use differential scanning calorimetry (DSC) to monitor heat flow during thermally initiated polymerization.

- Optimize initiator concentrations (e.g., 0.1–1.0 wt% AIBN) and reaction temperatures (60–80°C) to balance reaction rate and control .

- Employ gravimetric analysis to track monomer conversion over time, ensuring inert atmosphere (N) to prevent oxygen inhibition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported copolymerization reactivity ratios of n-Propylacrylamide with different comonomers?

- Methodological Answer :

- Conduct systematic studies using the Mayo-Lewis equation, varying comonomer feed ratios (e.g., 10–90 mol%) and analyzing copolymer composition via -NMR .

- Control variables such as solvent polarity (e.g., water vs. DMF) and initiator type (e.g., redox vs. thermal) to isolate confounding factors .

- Validate results with dual-detection SEC (RI/UV) to assess molecular weight distributions and compositional drift .

Q. What methodologies are recommended for assessing the thermodynamic properties of n-Propylacrylamide in aqueous solutions?

- Methodological Answer :

- Use isothermal titration calorimetry (ITC) to measure enthalpy changes during micelle formation or phase transitions.

- Analyze cloud-point temperatures via UV-Vis spectroscopy (500 nm) to determine LCST behavior, correlating results with polymer concentration (1–10 wt%) and salt effects (e.g., NaCl, 0–1 M) .

- Validate thermodynamic models (e.g., Flory-Huggins theory) using small-angle neutron scattering (SANS) to probe hydration dynamics .

Q. What experimental strategies can mitigate batch-to-batch variability in n-Propylacrylamide-based hydrogel synthesis?

- Methodological Answer :

- Standardize monomer purification protocols (e.g., recrystallization in hexane) and storage conditions (-20°C under argon) to prevent moisture-induced hydrolysis .

- Optimize crosslinker (e.g., MBAA) concentration (0.1–2.0 mol%) via rheometry to ensure consistent gelation kinetics and mechanical properties .

- Implement design-of-experiments (DoE) frameworks to identify critical factors (e.g., initiator half-life, UV exposure time) contributing to variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。